![molecular formula C18H27N3O2S B5848836 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, also known as MPPEB, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound belongs to the class of sulfonamide compounds, which have been known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting the activity of neurons in the brain. This inhibition of neuronal activity may explain the anticonvulsant and analgesic activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been reported to decrease the release of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory and neurological disorders.
実験室実験の利点と制限
One of the major advantages of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. In addition, this compound has been shown to have a high affinity for GABA receptors, which makes it a potent modulator of neuronal activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in laboratory experiments.
将来の方向性
There are several future directions for research on 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with a mixture of 2-pyrrolidinone and 1-piperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific publications and has been successfully replicated in various laboratories.
科学的研究の応用
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been studied extensively in scientific research due to its potential as a drug candidate. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. In addition, this compound has been shown to have a positive effect on learning and memory in animal models. These findings suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
特性
IUPAC Name |
(NE)-4-methyl-N-(2-piperidin-1-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-16-7-9-17(10-8-16)24(22,23)19-18(21-13-5-6-14-21)15-20-11-3-2-4-12-20/h7-10H,2-6,11-15H2,1H3/b19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDUJEFLSRUZLI-VHEBQXMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
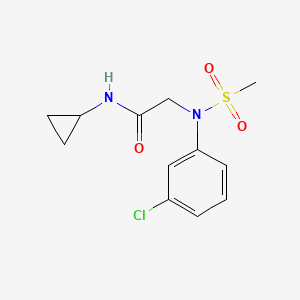
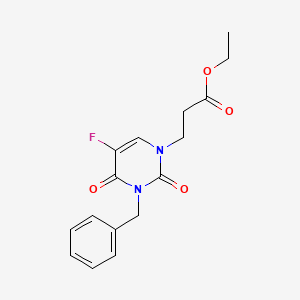

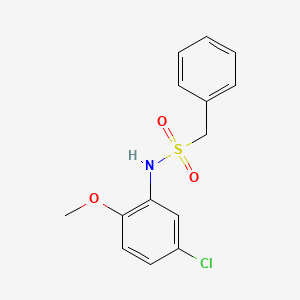
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)

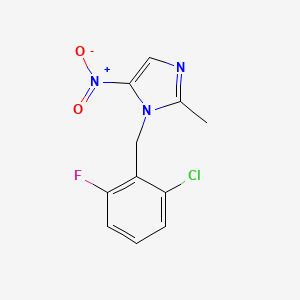
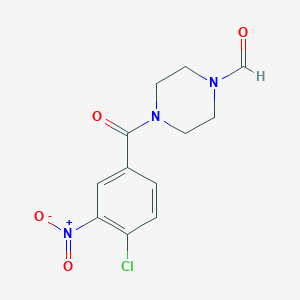
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
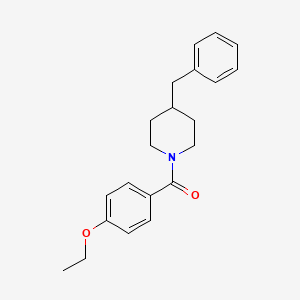
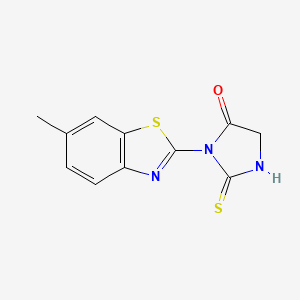
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
